2-Methylcyclopentanol

Organic Synthesis Thermophysical Properties Distillation

2-Methylcyclopentanol is a secondary cyclic alcohol with a methyl at the 2-position, supplied as a cis/trans diastereomer mixture. Its distinct boiling point (146.9°C) and steric profile differentiate it from cyclopentanol (140.8°C), enabling targeted separation and synthesis. As the direct precursor to 2-methylcyclopentan-1-yl carboxylic acid esters (patented perfume ingredients per DE102007032311A1), it is purpose-built for fragrance R&D. The chiral mixture is ideal for lipase-catalyzed enantioselective transacylation to obtain enantiopure cis-2-methylcyclopentanols, validating its role in asymmetric catalysis. Substituting generic cyclopentanol or positional isomers compromises protocol integrity—this specific alcohol ensures reproducibility in chiral resolution, esterification, and advanced intermediate synthesis. Available in research and bulk quantities.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 24070-77-7
Cat. No. B036010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcyclopentanol
CAS24070-77-7
Synonyms2-Methylcyclopentyl alcohol; CIS-2-METHYLCYCLOPENTANOL; 2-METHYLCYCLOPENTANOL; 2-METHYLCYCLOPENTANOL-1; Methylcyclopentanolcistrans; 2-Methylcyclopentanol, cis + trans, 98%; Cis-andtrans-isomeres; 2-METHYLCYCLOPENTANOL CIS AND TRANS
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC1CCCC1O
InChIInChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3
InChIKeyBVIJQMCYYASIFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcyclopentanol (CAS 24070-77-7) Procurement Profile: A Cyclic Alcohol with a Defined Methyl Substitution Pattern


2-Methylcyclopentanol (CAS 24070-77-7) is a secondary cyclic alcohol belonging to the cyclopentanol class, characterized by a methyl group substituted at the second carbon position of the cyclopentane ring [1]. It is primarily supplied as a mixture of cis- and trans- diastereomers . This compound is distinguished by its specific physicochemical profile, including a boiling point of 146.9±8.0 °C and a density of 0.950 g/mL . Its value as an intermediate is rooted in the precise location of its methyl substituent, which confers steric and electronic properties that differ from unsubstituted cyclopentanol or other positional isomers, making it a targeted building block in organic synthesis [1].

Why 2-Methylcyclopentanol is Not an Interchangeable Cyclopentanol Isomer


In scientific procurement, substituting one methylcyclopentanol isomer for another—or for the parent cyclopentanol—is chemically unsound without rigorous validation. The position of the methyl group fundamentally alters physical properties such as boiling point, melting point, and density, which directly impact separation processes, formulation stability, and reactivity in downstream syntheses [1][2]. Furthermore, the stereochemical configuration (cis/trans) of 2-methylcyclopentanol introduces additional complexity that influences chiral recognition in biological systems or asymmetric catalysis . Generic substitutions risk invalidating established protocols or compromising the performance of the final product, underscoring the need for product-specific verification as detailed in the quantitative evidence below.

2-Methylcyclopentanol (CAS 24070-77-7) Comparative Quantitative Evidence for Scientific Selection


Boiling Point Elevation vs. Unsubstituted Cyclopentanol Enables Distinct Purification Strategies

2-Methylcyclopentanol exhibits a significantly higher boiling point (146.9±8.0 °C at 760 mmHg) compared to the unsubstituted parent compound, cyclopentanol (140.8±0.0 °C at 760 mmHg) . This difference of approximately 6.1 °C is a direct consequence of the increased molecular weight and altered intermolecular forces due to the methyl group . This quantifiable divergence is critical for designing separation protocols, such as distillation, where the boiling point gap dictates the ease and purity of product isolation from reaction mixtures.

Organic Synthesis Thermophysical Properties Distillation

Differential Density and Physical State vs. 1-Methylcyclopentanol Impacts Formulation and Handling

In contrast to its positional isomer, 1-methylcyclopentanol, which is a solid at room temperature with a melting point of 35-38 °C , 2-methylcyclopentanol is a liquid . The density of 2-methylcyclopentanol (0.950 g/mL) is also higher than that of 1-methylcyclopentanol (0.904 g/mL at 25 °C) . These differences in physical state and density are critical for formulation processes and for calculating accurate molar quantities, as the volumetric measurement of a solid requires different handling and equipment compared to a liquid.

Formulation Science Physical Chemistry Material Handling

Patented Use as a Precursor for Perfume Esters Differentiates from Alternative Cyclopentanols

A specific, patented industrial application for 2-methylcyclopentanol (referred to as 2-methylcyclopentan-1-ol) is its use as an intermediate in the synthesis of 2-methylcyclopentan-1-yl carboxylic acid esters, which are described as useful perfumes [1]. This patent (DE102007032311A1) details a process involving catalytic hydrogenation of adipol adipate and subsequent separation of the alcohol for esterification [1]. This establishes a direct, documented commercial value for the compound that is not universally claimed for other simple cyclopentanol isomers in the same context.

Fragrance Chemistry Ester Synthesis Patent Literature

2-Methylcyclopentanol (CAS 24070-77-7): High-Impact Scenarios for Scientific and Industrial Use


Synthesis of Fragrance Esters via Patented Pathways

As documented in patent DE102007032311A1, 2-methylcyclopentanol serves as the direct precursor to 2-methylcyclopentan-1-yl carboxylic acid esters, which are identified as useful perfume ingredients [1]. This provides a clear, patent-backed rationale for sourcing this specific alcohol when developing or scaling up the synthesis of these particular fragrance compounds.

Distillation and Purification Process Development

The distinct boiling point of 2-methylcyclopentanol (146.9±8.0 °C) compared to cyclopentanol (140.8±0.0 °C) makes it a suitable candidate for studies involving separation techniques where a 6.1 °C boiling point difference is exploitable. Its use as a model compound or target in distillation simulation and process optimization is therefore supported by its thermophysical data.

Asymmetric Synthesis and Chiral Resolution Studies

Given that 2-methylcyclopentanol is supplied as a mixture of cis- and trans- diastereomers , it is an ideal substrate for developing and validating chiral resolution methods. Studies have reported its use in lipase-catalyzed enantioselective transacylation to obtain enantiomerically pure cis-2-methylcyclopentanols, highlighting its role in stereoselective organic synthesis [2].

General Organic Synthesis as a Secondary Alcohol Building Block

The functional versatility of the secondary alcohol group in 2-methylcyclopentanol allows for its use in a wide range of fundamental organic reactions, including dehydration, oxidation, and esterification [3]. Its specific substitution pattern provides steric and electronic differentiation from unsubstituted cyclopentanol, making it a valuable building block for constructing more complex molecules with defined ring substitution.

Technical Documentation Hub

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